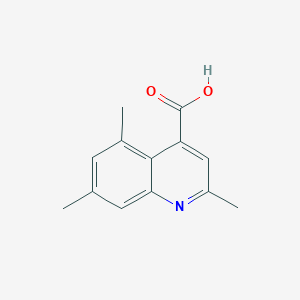
2-(2-Feniletoxi)benzaldehído
Descripción general
Descripción
2-(2-Phenylethoxy)benzaldehyde is an organic aromatic compound . Its molecular formula is C15H14O2 and it has a molecular weight of 226.27 .
Synthesis Analysis
The synthesis of substituted benzaldehydes, such as 2-(2-Phenylethoxy)benzaldehyde, can be achieved via a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . Another method involves the selective synthesis of benzaldehydes from corresponding benzyl alcohols using hypochlorite as an oxidant in an organic medium under phase transfer catalysis .Molecular Structure Analysis
The InChI code for 2-(2-Phenylethoxy)benzaldehyde is 1S/C15H14O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 .Physical And Chemical Properties Analysis
2-(2-Phenylethoxy)benzaldehyde is a solid at room temperature .Aplicaciones Científicas De Investigación
Farmacología
En farmacología, 2-(2-Feniletoxi)benzaldehído se explora por sus posibles propiedades terapéuticas. Puede servir como precursor o intermedio en la síntesis de varias moléculas farmacológicamente activas. Su estructura es propicia para modificaciones que pueden conducir al descubrimiento de nuevos fármacos .
Síntesis Orgánica
Este compuesto es valioso en la síntesis orgánica, particularmente en la formación de moléculas orgánicas complejas. Puede sufrir diversas reacciones químicas, como adición nucleofílica o condensación, para crear diversos compuestos orgánicos con posibles aplicaciones en química medicinal .
Ciencia de Materiales
En la ciencia de materiales, This compound podría utilizarse en el desarrollo de nuevos polímeros o recubrimientos. Su estructura aromática podría contribuir a la estabilidad térmica y la rigidez de los materiales poliméricos .
Química Analítica
Como patrón analítico, This compound puede utilizarse en cromatografía y espectrometría para la identificación y cuantificación de compuestos similares en mezclas complejas, ayudando en el control de calidad y la investigación .
Ciencia Ambiental
Este compuesto puede estar involucrado en estudios ambientales, como el análisis de compuestos orgánicos volátiles en la atmósfera o como trazador en estudios de destino ambiental para comprender la distribución y la descomposición de compuestos orgánicos similares .
Investigación Bioquímica
En bioquímica, This compound podría utilizarse en estudios de proteómica y metabolómica como reactivo o compuesto modelo para estudiar vías bioquímicas e interacciones dentro de las células .
Estudios Agrícolas
La investigación en agricultura podría utilizar This compound para desarrollar nuevos pesticidas o herbicidas. Su estructura podría ser la base para compuestos que interactúan con objetivos biológicos específicos en plagas o malezas .
Industria Alimentaria
Por último, en la industria alimentaria, los derivados de This compound podrían investigarse por sus propiedades aromatizantes, lo que podría conducir a la creación de nuevos sabores o fragancias artificiales .
Propiedades
IUPAC Name |
2-(2-phenylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZPKSQHOCUCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361368 | |
| Record name | 2-(2-phenylethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93898-91-0 | |
| Record name | 2-(2-phenylethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


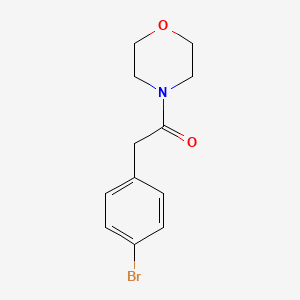

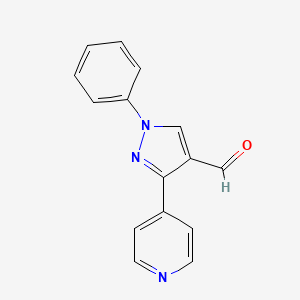
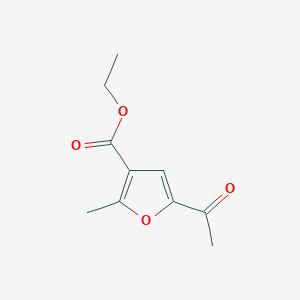



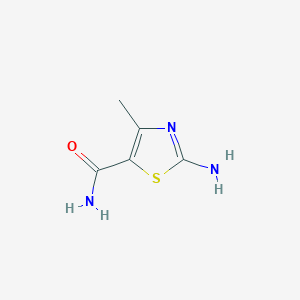
![2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B1270631.png)

![4-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1270634.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1270635.png)
